molecular formula C9H9N B1585275 Tripropargylamine CAS No. 6921-29-5

Tripropargylamine

Cat. No. B1585275
CAS RN: 6921-29-5
M. Wt: 131.17 g/mol
InChI Key: ZHOBJWVNWMQMLF-UHFFFAOYSA-N
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Description

Tripropargylamine is widely used in the synthesis of Cu (I) stabilizing ligands such as tris (3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris [(1-benzyl-1 H -1,2,3-triazol-4-yl)methyl]amine (TBTA) for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction .


Synthesis Analysis

Propargyl amines are produced by reactions of amines with propargyl halides. The behavior of propargyl amine is illustrated by its acylation benzoyl chloride to the amide .


Molecular Structure Analysis

The molecular formula of Tripropargylamine is C9H9N and its molecular weight is 131.18 .


Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼102 to 106 relative to macroscale bulk solutions .


Physical And Chemical Properties Analysis

Tripropargylamine is a liquid at 20°C. It has a boiling point of 82°C at 15 mmHg and a refractive index of 1.49 .

Scientific Research Applications

1. Application in Nucleoside and Oligonucleotide Synthesis

Tripropargylamine has been employed in the synthesis of modified nucleosides and oligonucleotides. For instance, 7-tripropargylamine-7-deaza-2'-deoxyguanosine was synthesized using the Sonogashira cross-coupling reaction. This compound was shown to increase duplex stability and exhibit strong excimer fluorescence, making it valuable in the study of DNA interactions and molecular biology research (Seela & Ingale, 2010).

2. Utilization in DNA Modification

Tripropargylamine has been instrumental in creating DNA with branched internal side chains. This modification can enhance the stability of base pairs and enable the post-modification of DNA with various reporter molecules, offering promising applications in genetic engineering and diagnostics (Sirivolu et al., 2008).

3. Use in Supramolecular Chemistry

This compound has been used in the synthesis of gold(I) tripodal complexes, which interact with a pyrene fluorescent probe. These interactions have potential applications in developing new sensors and imaging agents in biochemistry and materials science (Pinto et al., 2019).

4. Role in Polymer Chemistry

Tripropargylamine is a key component in the polymerization of novel conjugated polymers using various transition metal catalysts. Such polymers have applications in material science and engineering due to their unique physical properties and potential for creating new materials (Gal et al., 1996).

5. Applications in Fluorescence Sensing

This compound has been utilized in the synthesis of fluorescent receptors and chemosensors for metal ions like Ni2+ and Zn2+, exhibiting high selectivity and sensitivity. These findings are significant for developing new sensors in environmental monitoring and analytical chemistry (Zhu et al., 2016; Ingale & Seela, 2012).

6. Use in DNA Nanostructure Assembly

Tripropargylamine has played a crucial role in constructing branched DNA nanostructures, which have applications in diagnostics, drug delivery, and material science. The flexibility of this approach allows for the creation of complex DNA architectures (Xiong et al., 2012).

Safety And Hazards

Tripropargylamine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The Global Tripropargylamine Market is witnessing significant growth in the near future. In 2023, the Min Purity Less Than 98% segment accounted for noticeable share of global Tripropargylamine Market and is projected to experience significant growth in the near future .

properties

IUPAC Name

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOBJWVNWMQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022244
Record name Tripropargylamine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropargylamine

CAS RN

6921-29-5
Record name Tripropargylamine
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Record name Tripropargylamine
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Record name Tripropargylamine
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Record name Tripropargylamine
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Record name Tris(propyn-2-yl)amine
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Record name TRIPROPARGYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
SA Ingale, F Seela - The Journal of Organic Chemistry, 2012 - ACS Publications
A new, easy-to-prepare and highly selective pyrene-linked tris-triazole amine fluorescent chemosensor has been designed from tripropargylamine and pyrene azide using Cu(I)-…
Number of citations: 114 pubs.acs.org
VR Sirivolu, P Chittepu, F Seela - ChemBioChem, 2008 - Wiley Online Library
5‐Tripropargylamine‐2′‐deoxyuridine (1 a) containing two terminal triple bonds was synthesized by a Pd‐assisted Sonogashira cross‐coupling reaction and was subsequently …
D Kondhare, A Zhang, P Leonard… - The Journal of Organic …, 2020 - ACS Publications
… As the side chain of the tripropargylamine nucleoside 2a shows structural similarities to the free tripropargylamine, we anticipated that a similar reaction sequence can occur when …
Number of citations: 3 pubs.acs.org
YS Gal, WC Lee, SK Choi, YC Kim, B Jung - European polymer journal, 1996 - Elsevier
A novel highly conjugated polymer with two cyclic recurring units per monomeric unit was prepared from tripropargylamine using various transition metal catalysts. PdCl 2 , PtCl 2 , and …
Number of citations: 10 www.sciencedirect.com
MR Whittaker, CN Urbani… - Journal of the American …, 2006 - ACS Publications
… then attached to a trifunctional alkyne molecule (tripropargylamine) using click reactions in a … b Slow addition of tripropargylamine to PSTY 50 −N 3 . c Slow addition of tripropargylamine …
Number of citations: 296 pubs.acs.org
F Seela, SA Ingale - The Journal of Organic Chemistry, 2010 - ACS Publications
… (6e, 7) As there is an ongoing interest in the high density labeling of nucleosides and oligonucleotides, we have introduced a tripropargylamine residue instead of the octa-1,7-diynyl …
Number of citations: 100 pubs.acs.org
H Zhang, Y Zhu, J Chen, S Zhang - Journal of Polymer Science …, 2017 - Wiley Online Library
… tripropargylamine could not dissolve in water very well, mixture of water and DMF was used as the aqueous phase, in which both tripropargylamine … groups in tripropargylamine and two …
Number of citations: 21 onlinelibrary.wiley.com
제갈영순, 이원철, 김연철, 정발, 최삼권 - 한국고분자학회학술대회연구 …, 1995 - dbpia.co.kr
POLYMERIZATION OF TRIPROPARGYLAMINE BY TRANSITION METAL CATALYSTS AND ITS MOLECULAR STRUCTURE OF THE RESULTING POLY ( TRIPROPARGYLAMINE …
Number of citations: 0 www.dbpia.co.kr
XJ Wan, J Xu, SY Liu - Science China Chemistry, 2010 - Springer
… coupling reaction between G0-Cl and tripropargylamine. For the construction of second … converted to azide, and then reacted with excess tripropargylamine to give G1-(alkynyl)6; G2…
Number of citations: 12 link.springer.com
HA Michaels, L Zhu - Chemistry–An Asian Journal, 2011 - Wiley Online Library
… and tripropargylamine to afford 4 (E in Scheme 2) was monitored by 1 H NMR spectroscopy. In this experiment, A and B are defined as the tripropargylamine … (I/II) as tripropargylamine is …
Number of citations: 71 onlinelibrary.wiley.com

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